molecular formula C16H14ClNO3S2 B2819908 (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448140-16-6

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2819908
CAS No.: 1448140-16-6
M. Wt: 367.86
InChI Key: GTSYYBMJLAFNAA-VMPITWQZSA-N
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Description

(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14ClNO3S2 and its molecular weight is 367.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Characterization : A new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These compounds were synthesized by reacting azetidin-2-one with benzene sulfonyl chloride in the presence of pyridine and tested via the broth dilution method (Shah et al., 2014).

Antimicrobial Evaluation : Another study focused on the synthesis of novel azetidinones and their evaluation for antimicrobial activities. The structures of these compounds were established based on analytical and spectral data, and they demonstrated significant antibacterial and antifungal effects (Prajapati & Thakur, 2014).

Electronic Transport Mechanism in Polymers

Semiconducting Properties : Research on poly(azomethine sulfone)s has revealed their semiconducting properties, established through the investigation of electrical conductivity and Seebeck coefficient in thin-film samples. The study provided insights into the electronic transport mechanism within these polymers, linking their chemical structures to their electrical properties (Rusu et al., 2007).

Antimicrobial and Antifungal Activities of Derivatives

Synthesis and Evaluation : The antimicrobial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone have been explored, showcasing the potential of these compounds to serve as novel antimicrobial agents against various bacterial and fungal strains (Patel & Patel, 2017).

Novel Synthesis of Cephalosporins

Cephalosporin Synthesis : A novel synthesis pathway for cephalosporins has been developed, involving the hydration of 4-(3-substituted prop-2-ynylthio)azetidin-2-ones. This method provides a convenient route to β-oxo-sulphides and -sulphoxides, crucial for cephalosporin synthesis, demonstrating antibacterial activity (Nayler et al., 1976).

Properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSYYBMJLAFNAA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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